molecular formula C8H9ClN2O3S B14542553 5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 62177-35-9

5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B14542553
CAS No.: 62177-35-9
M. Wt: 248.69 g/mol
InChI Key: MGOUWNXLAWIYSO-UHFFFAOYSA-N
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Description

5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of 3-chloropropanoyl chloride with 3-methyl-1,2-thiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropanamido group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Condensation Products: Esters or amides formed from the carboxylic acid group.

Scientific Research Applications

5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections due to the bioactivity of the thiazole ring.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity.

    Biological Studies: It can be used to study enzyme interactions and inhibition, particularly those involving thiazole-containing substrates.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid is not well-characterized. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors. The thiazole ring can mimic natural substrates or inhibitors, leading to competitive inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropropanamido)benzoic acid: Similar in structure but with a benzene ring instead of a thiazole ring.

    Ethyl 2-(3-chloropropanamido)-5-methyl-4-phenylthiophene-3-carboxylate: Contains a thiophene ring, which is another sulfur-containing heterocycle.

Uniqueness

5-(3-Chloropropanamido)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the presence of both a thiazole ring and a chloropropanamido group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

62177-35-9

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

5-(3-chloropropanoylamino)-3-methyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H9ClN2O3S/c1-4-6(8(13)14)7(15-11-4)10-5(12)2-3-9/h2-3H2,1H3,(H,10,12)(H,13,14)

InChI Key

MGOUWNXLAWIYSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)CCCl

Origin of Product

United States

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